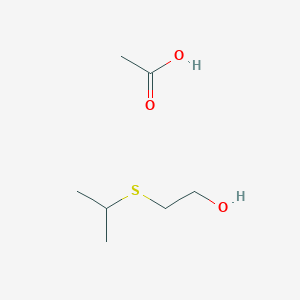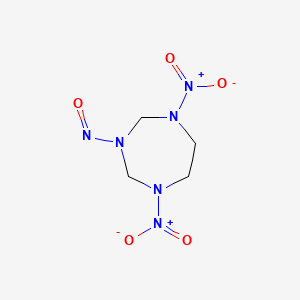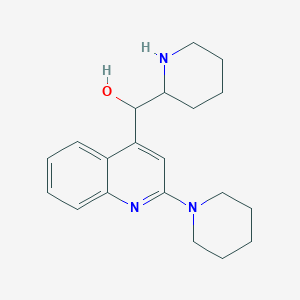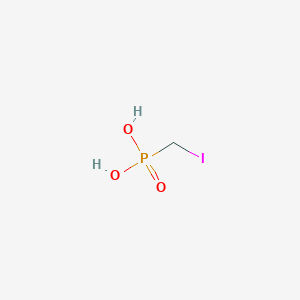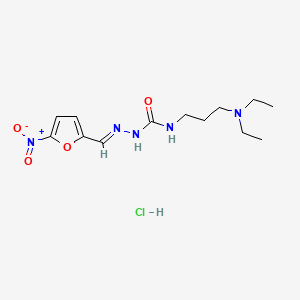![molecular formula C11H24N2O B14726757 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol CAS No. 6320-35-0](/img/structure/B14726757.png)
2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol typically involves the reaction of 3-methyl-4-(2-methylpropyl)piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
[ \text{3-Methyl-4-(2-methylpropyl)piperazine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with potential therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
類似化合物との比較
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 3-(4-Methylpiperazin-1-yl)aniline
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison: Compared to these similar compounds, 2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol is unique due to its specific structural features and the presence of the hydroxyl group. This hydroxyl group allows for additional chemical modifications and enhances its potential as an intermediate in the synthesis of various derivatives. Additionally, its specific substitution pattern on the piperazine ring may confer distinct biological activities and therapeutic potential.
特性
CAS番号 |
6320-35-0 |
|---|---|
分子式 |
C11H24N2O |
分子量 |
200.32 g/mol |
IUPAC名 |
2-[3-methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H24N2O/c1-10(2)8-13-5-4-12(6-7-14)9-11(13)3/h10-11,14H,4-9H2,1-3H3 |
InChIキー |
QPVOCSIHPPBUPU-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CC(C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)


silane](/img/structure/B14726699.png)



